Product packaging for 7-Methyl-5-(methylsulfanyl)quinolin-8-ol(Cat. No.:CAS No. 37596-97-7)

7-Methyl-5-(methylsulfanyl)quinolin-8-ol

Cat. No.: B12886465
CAS No.: 37596-97-7
M. Wt: 205.28 g/mol
InChI Key: IBQGXAJBZBDGQL-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Sciences

The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govtandfonline.com Its aromatic nature and the presence of a nitrogen atom confer specific electronic and steric properties that allow for diverse chemical modifications. This versatility has led to the synthesis of a vast library of quinoline derivatives with a wide array of biological activities and material properties. ingentaconnect.combenthamdirect.com In medicinal chemistry, quinoline-based compounds have been developed as effective agents against a range of diseases, including cancer, malaria, and various microbial infections. benthamdirect.combrieflands.com The ability of the quinoline ring to intercalate with DNA and inhibit key enzymes has been a focal point of drug design and discovery. tandfonline.combrieflands.com

Overview of 8-Hydroxyquinoline (B1678124) Derivatives in Advanced Material Science and Biological Research

Within the extensive family of quinoline compounds, 8-hydroxyquinoline (8-HQ) and its derivatives represent a particularly important subclass. The defining feature of these compounds is the hydroxyl group at the 8-position, which, in close proximity to the nitrogen atom in the pyridine ring, creates a powerful bidentate chelating site for metal ions. nih.gov This chelating ability is central to many of their applications.

In advanced material science, 8-hydroxyquinoline derivatives are renowned for their use in organic light-emitting diodes (OLEDs). nih.govrroij.comscispace.com The metal complexes of these compounds, particularly with aluminum (Alq3), are highly fluorescent and possess excellent electron transport properties, making them ideal for use as emissive and charge-transporting layers in OLED devices. scispace.comsemanticscholar.org Furthermore, their fluorescence is often modulated by the presence of specific metal ions, which has led to their development as selective chemosensors for environmental and biological monitoring. nih.govscispace.com

In the realm of biological research, the metal-chelating properties of 8-hydroxyquinoline derivatives are also paramount. nih.govnih.gov They have been investigated for their potential as neuroprotective agents in neurodegenerative diseases by modulating metal ion homeostasis. nih.gov Their biological activities also include antimicrobial, antifungal, and anticancer effects, which are often linked to their ability to interfere with metal-dependent biological processes. nih.govimist.maelsevierpure.com

Structural Context of 7-Methyl-5-(methylsulfanyl)quinolin-8-ol within the Quinoline Family

This compound belongs to the 8-hydroxyquinoline family. Its core structure is the 8-hydroxyquinoline scaffold, which is further functionalized with a methyl group at the 7-position and a methylsulfanyl (also known as methylthio) group at the 5-position.

The introduction of these substituents is expected to modulate the electronic and steric properties of the parent 8-hydroxyquinoline molecule. The methyl group at the 7-position is an electron-donating group, which can influence the reactivity of the quinoline ring and the acidity of the hydroxyl group. The methylsulfanyl group at the 5-position, with its sulfur atom, can also impact the electronic distribution and potentially introduce new coordination sites for metal ions. The specific placement of these groups can fine-tune the molecule's chelating affinity, solubility, and biological activity.

Research Landscape and Knowledge Gaps for this compound

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. While extensive research has been conducted on the broader 8-hydroxyquinoline class and various other derivatives, this specific compound appears to be largely unexplored. There is a notable absence of dedicated studies on its synthesis, characterization, and potential applications.

The synthesis of related compounds, such as 7-methyl-8-nitroquinoline, has been reported as a key intermediate in the preparation of other quinoline derivatives. brieflands.com However, the direct synthesis and detailed properties of this compound are not well-documented. This lack of information presents a clear opportunity for future research. Investigating the synthesis of this compound and exploring its physicochemical properties, metal-chelating capabilities, and potential biological activities could unveil novel applications in materials science or medicine. The unique combination of the methyl and methylsulfanyl substituents may lead to interesting and potentially useful characteristics that differ from other known 8-hydroxyquinoline derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NOS B12886465 7-Methyl-5-(methylsulfanyl)quinolin-8-ol CAS No. 37596-97-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37596-97-7

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

7-methyl-5-methylsulfanylquinolin-8-ol

InChI

InChI=1S/C11H11NOS/c1-7-6-9(14-2)8-4-3-5-12-10(8)11(7)13/h3-6,13H,1-2H3

InChI Key

IBQGXAJBZBDGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1O)SC

Origin of Product

United States

Synthetic Methodologies for 7 Methyl 5 Methylsulfanyl Quinolin 8 Ol and Analogous Structures

Strategies for Quinoline (B57606) Core Construction

The formation of the fundamental quinoline ring system is the initial and most critical phase in the synthesis of 7-Methyl-5-(methylsulfanyl)quinolin-8-ol. Several classic and modified cyclization reactions are available for this purpose, each offering distinct advantages depending on the available precursors.

Friedländer Condensation Approaches for Quinoline Synthesis

The Friedländer synthesis is a robust and widely utilized method for constructing quinoline rings. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a second aldehyde or ketone). This process can be catalyzed by either acids or bases and is valued for its operational simplicity and the accessibility of starting materials rsc.orgnih.gov.

The general mechanism proceeds through an initial aldol-type condensation between the two carbonyl compounds, followed by cyclization and subsequent dehydration to form the quinoline ring mdpi.com. For the synthesis of hydroxyquinolines, a suitably substituted ortho-aminophenol derivative serves as the starting material. The reaction conditions are typically a reflux in solvents like ethanol or methanol, with catalysts promoting the condensation rsc.org.

Table 1: Catalysts and Conditions for Friedländer Synthesis

Catalyst Type Examples Common Solvents Temperature
Acid Catalysts Acetic acid, Hydrochloric acid, Sulfuric acid, p-Toluenesulfonic acid Ethanol, Methanol, DMF 80–120 °C (Reflux)
Base Catalysts Sodium hydroxide, Pyridine (B92270), Potassium hydroxide Ethanol, Methanol 80–120 °C (Reflux)

This table summarizes common catalysts and conditions reported for the Friedländer quinoline synthesis rsc.orgmdpi.com.

Skraup-Doebner-Von Miller Reaction for Quinoline Ring Formation

The Skraup synthesis and its variations, including the Doebner-Von Miller reaction, are powerful methods for quinoline synthesis starting from aromatic amines. The classic Skraup reaction involves heating an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent such as nitrobenzene scirp.org. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the amine, followed by cyclization and oxidation to yield the quinoline scirp.org. This method is particularly relevant for the synthesis of 8-hydroxyquinoline (B1678124), which can be prepared from o-aminophenol and glycerol nih.gov.

The Doebner-Von Miller reaction is a more versatile modification that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines acs.orgarkat-usa.org. These reactions are typically catalyzed by strong Brønsted or Lewis acids acs.org.

Alternative Cyclization and Ring-Forming Methodologies for Hydroxyquinolines

Beyond the primary named reactions, other strategies exist for constructing the 8-hydroxyquinoline core. These often involve building the ring from precursors that already contain some of the required functionality or by modifying other heterocyclic systems. Alternative methods include:

Hydrolysis of 8-aminoquinoline : The amino group at the C-8 position can be hydrolyzed under high temperature and pressure with an inorganic acid catalyst to yield 8-hydroxyquinoline researchgate.net.

Alkali fusion of 8-sulfonic acid : Quinoline-8-sulfonic acid can be converted to 8-hydroxyquinoline through fusion with an alkali like sodium hydroxide scispace.comresearchgate.net.

Gould-Jacobs Reaction : This method involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation. It is particularly useful for synthesizing 4-hydroxyquinolines but can be adapted for other isomers.

Regioselective Functionalization at Specific Quinoline Positions

Once the quinoline core is established, the next critical step is the introduction of the methyl and methylsulfanyl groups at the C-7 and C-5 positions, respectively. The order and method of these introductions are key to achieving the desired final product.

Introduction of Methyl Group at C-7 Position

The placement of a methyl group at the C-7 position of an 8-hydroxyquinoline ring can be challenging via direct electrophilic substitution on the pre-formed core due to competing reactions at the more activated C-5 position. Therefore, a precursor-based strategy is often more effective and regioselective.

A highly effective method for ensuring the correct placement of the methyl group is to incorporate it into the aniline precursor before the quinoline ring is formed. The Skraup synthesis is particularly well-suited for this approach.

A well-documented example is the synthesis of methylquinolines from m-toluidine. When m-toluidine is subjected to the Skraup reaction with glycerol and sulfuric acid, it produces a mixture of 7-methylquinoline and 5-methylquinoline, typically in a 2:1 ratio arkat-usa.org. This outcome is dictated by the two possible sites for electrophilic cyclization on the m-toluidine ring.

Table 2: Product Distribution in the Skraup Synthesis with m-Toluidine

Starting Material Reaction Major Product (Ratio) Minor Product (Ratio)

Data derived from the reported 2:1 product ratio in the Skraup reaction of m-toluidine arkat-usa.org.

This precursor-based strategy can be directly applied to the synthesis of the 7-methyl-8-hydroxyquinoline core. By starting with 3-amino-2-methylphenol or a similar precursor, the Skraup reaction would direct the cyclization to form the desired 7-methyl-8-hydroxyquinoline scaffold, which can then be functionalized at the C-5 position.

Following the formation of the 7-methyl-8-hydroxyquinoline intermediate, the final step is the introduction of the methylsulfanyl group at the C-5 position. The hydroxyl group at C-8 is a strong ortho-, para-directing group, which electronically activates the C-5 and C-7 positions for electrophilic aromatic substitution . Since the C-7 position is already occupied by a methyl group, the C-5 position is the primary site for further electrophilic attack.

A plausible method for this transformation is electrophilic sulfenylation. This can be achieved using a sulfenylating agent such as dimethyl disulfide (DMDS) in the presence of a Lewis acid catalyst or by reacting the substrate with N-(methylthio)phthalimide. While direct sulfenylation of 7-methyl-8-hydroxyquinoline is not widely documented, the copper-catalyzed C5–H sulfenylation of unprotected 8-aminoquinolines has been successfully demonstrated acs.org. The electronic similarities between the directing -OH and -NH2 groups suggest that a similar regioselective reaction at the C-5 position of 7-methyl-8-hydroxyquinoline is a viable synthetic route to obtain the target compound, this compound.

Direct Alkylation and Substitution Approaches

The Skraup reaction provides a direct route to substituted quinolines from anilines. To obtain the 7-methylquinoline scaffold, m-toluidine is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene. This reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring system. A notable outcome of using m-toluidine is the formation of a mixture of 7-methylquinoline and 5-methylquinoline, typically in a 2:1 ratio.

A subsequent and crucial step involves the nitration of the 7-methylquinoline intermediate. This reaction is highly regioselective. Treatment of 7-methylquinoline with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures leads to the selective nitration at the C-8 position, yielding 7-methyl-8-nitroquinoline with an excellent yield of up to 99%. sci-hub.se This nitro group serves as a key precursor for the eventual introduction of the hydroxyl group at the C-8 position. The selective formation of the 8-nitro isomer is attributed to the electronic directing effects of the methyl group and the conjugated nature of the quinoline system. sci-hub.se

ReactantReagentsProductYieldReference
m-Toluidine, GlycerolH₂SO₄, m-Nitrobenzene-sulfonate7-Methylquinoline & 5-Methylquinoline (2:1 mixture)Not specified sci-hub.se
7-MethylquinolineFuming HNO₃, H₂SO₄7-Methyl-8-nitroquinoline99% sci-hub.se

Installation of the Methylsulfanyl Group at the C-5 Position

A critical step in the synthesis is the introduction of the methylsulfanyl group at the C-5 position of the 7-methyl-8-substituted quinoline ring. This can be achieved through several methods, including direct thiolation followed by methylation or through modern metal-catalyzed cross-coupling reactions.

Thiolation Reactions and Subsequent Methylation

Direct thiolation of the quinoline ring at the C-5 position can be challenging and often requires harsh conditions or specific activating groups. A more common approach involves the introduction of a good leaving group, such as a halogen, at the C-5 position, which can then be displaced by a sulfur nucleophile. For instance, 5-halo-7-methyl-8-nitroquinoline could be reacted with a thiol source, such as sodium thiomethoxide (NaSMe), to introduce the methylsulfanyl group directly. Alternatively, reaction with sodium sulfide (Na₂S) would yield the corresponding thiol, which can then be methylated using a reagent like methyl iodide.

While direct C-H thiolation of quinolines is an emerging area, metal-free methods for the thiolation of quinoline N-oxides have been developed. For example, quinoline N-oxides can react with thiophenols in the presence of p-toluenesulfonyl chloride to yield 2-thiolated quinolines. rsc.org Adapting such a method for C-5 thiolation would require further investigation into the regioselectivity of the reaction on the 7-methyl-8-nitroquinoline N-oxide substrate.

Metal-Catalyzed Cross-Coupling for Carbon-Sulfur Bond Formation

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the formation of carbon-sulfur bonds. Palladium and copper catalysts are commonly employed for this purpose. A plausible route would involve the synthesis of 5-bromo- or 5-iodo-7-methyl-8-nitroquinoline. This halogenated intermediate could then undergo a cross-coupling reaction with a sulfur-containing reagent.

For example, a palladium-catalyzed coupling reaction, often employing a phosphine ligand, can be used to couple the 5-haloquinoline derivative with methanethiol or its corresponding salt. wikipedia.org Similarly, copper-catalyzed C-S coupling reactions, such as the Ullmann condensation, provide another viable route. These reactions typically involve reacting the aryl halide with a thiol in the presence of a copper catalyst and a base. Copper-catalyzed C5-H sulfenylation of unprotected 8-aminoquinolines using sulfonyl hydrazides has been reported, suggesting the feasibility of direct C-S bond formation at the C-5 position under specific conditions. google.com

Catalyst SystemCoupling PartnersProduct TypeReference
Pd(OAc)₂ / Phosphine Ligand5-Haloquinoline, Methanethiol5-(Methylsulfanyl)quinoline wikipedia.org
CuI8-Aminoquinoline, Sulfonyl HydrazideC5-Sulfenylated 8-Aminoquinoline google.com

Strategies for Hydroxyl Group Introduction at C-8 Position

The final key transformation is the introduction of the hydroxyl group at the C-8 position. This is typically achieved by converting the 8-nitro group, which was introduced earlier in the synthesis.

Direct Hydroxylation and Oxidation Methods

Direct hydroxylation of the quinoline ring at the C-8 position is generally not a high-yielding or regioselective process. Oxidation of quinoline itself often leads to the formation of quinolinic acid. acs.org However, specific methodologies involving transition metal catalysis have been developed for the C-H functionalization of quinolines. For instance, Rh(III)-catalyzed C(8)-H activation of quinoline N-oxides has been shown to lead to functionalization at this position. scispace.com While this particular study focused on the formation of propanoates, it highlights the potential for directing a reaction to the C-8 position.

Transformation from Protected Precursors

A more reliable and widely used method for introducing the 8-hydroxyl group is through the transformation of the 8-nitro group. This two-step process involves the reduction of the nitro group to an amino group, followed by the conversion of the amino group to a hydroxyl group.

The reduction of 7-methyl-8-nitroquinoline to 7-methyl-8-aminoquinoline can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid.

Once the 8-aminoquinoline derivative is obtained, it can be converted to the corresponding 8-hydroxyquinoline via a diazotization reaction. byjus.com This involves treating the 8-aminoquinoline with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt. This intermediate is then hydrolyzed by heating the aqueous solution, which liberates nitrogen gas and installs the hydroxyl group at the C-8 position. google.com This sequence provides a well-established and high-yielding route to the desired 8-quinolinol functionality.

Starting MaterialReagentsIntermediateFinal ProductReference
7-Methyl-8-nitroquinolinee.g., SnCl₂/HCl or H₂/Pd-C7-Methyl-8-aminoquinoline-
8-Aminoquinoline1. NaNO₂, H₂SO₄ (aq.) 2. Heat8-Quinolinyl-diazonium salt8-Hydroxyquinoline byjus.comgoogle.com

Multi-Component and One-Pot Synthetic Protocols for Quinolines

Multi-component reactions (MCRs) and one-pot syntheses are highly valued in organic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. researchgate.net These strategies streamline synthetic pathways, reduce waste from intermediate purification steps, and offer rapid access to diverse molecular scaffolds. researchgate.net Several such methodologies are applicable to the synthesis of substituted quinolines.

Classic named reactions, often performed as one-pot procedures, remain fundamental in quinoline synthesis. The Skraup synthesis , for instance, involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring. iipseries.orgwikipedia.org A pertinent example is the synthesis of 7-methylquinoline from m-toluidine, which yields a mixture of 5- and 7-methylquinoline. brieflands.com This approach establishes the C7-methyl substitution pattern found in the target compound. Other foundational one-pot methods include the Doebner-von Miller and Combes syntheses. iipseries.org

More contemporary MCRs offer versatile and often milder routes to polysubstituted quinolines. A titanium-catalyzed three-component coupling of anilines, alkynes, and isonitriles can generate quinoline derivatives in a one-pot procedure. nih.gov Another powerful approach is the three-component cascade annulation involving aryl diazonium salts, nitriles, and alkynes, which proceeds without a catalyst to rapidly produce multiply substituted quinolines. organic-chemistry.org These methods could theoretically be adapted to synthesize the 7-methyl-8-hydroxyquinoline scaffold by selecting appropriately substituted starting materials.

Table 1: Overview of Selected One-Pot and Multi-Component Reactions for Quinoline Synthesis
Reaction Name/TypeKey ReactantsTypical Catalyst/ReagentsGeneral ProductReference
Skraup SynthesisAniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Substituted Quinoline iipseries.orgbrieflands.com
Three-Component Cascade AnnulationAryl Diazonium Salt, Nitrile, AlkyneNone (Additive-free)Multiply Substituted Quinoline organic-chemistry.org
Titanium-Catalyzed Three-Component CouplingN-aryl-1,3-diimine tautomers (from amine precursors)Titanium catalyst, Acetic AcidSubstituted Quinoline nih.gov
Lewis Acid-Mediated Three-Component ReactionAldehyde, Amine, AlkyneLewis Acid (e.g., FeCl₃, Yb(OTf)₃)Substituted Quinoline scielo.br

Protective Group Chemistry in 8-Hydroxyquinoline Synthesis

The 8-hydroxyl group of 8-hydroxyquinoline (8-HQ) is a critical functional group that significantly influences the molecule's chemical properties. It is acidic and activates the quinoline ring towards electrophilic aromatic substitution, primarily at the 5- and 7-positions. nih.gov However, its reactivity can interfere with desired chemical transformations on other parts of the molecule. Therefore, the temporary protection of the 8-hydroxyl group is a crucial strategy in the multi-step synthesis of complex 8-HQ derivatives. rroij.comnih.gov

The choice of protecting group is dictated by its stability to the reaction conditions required for subsequent steps and the ease of its selective removal without affecting the rest of the molecule.

Benzyl (Bn) Group: The benzyl ether is a common protecting group for the 8-hydroxyl function. It is stable under a variety of reaction conditions but can be readily removed. For example, the protection of the 8-OH group is required before performing Suzuki cross-coupling reactions to introduce substituents at the 5-position of the quinoline ring. rroij.com The benzyl group is typically removed by catalytic hydrogenolysis. rroij.com

Tosyl (Ts) Group: The tosyl group is another effective protecting group for the 8-hydroxyl moiety. In the synthesis of 4-substituted 8-hydroxyquinolines, the 8-OH group is protected as a tosylate. This allows for the chlorination of the 4-position, followed by nucleophilic substitution with various amines or thioalkyl groups. researchgate.net In some cases, the tosyl group is cleaved simultaneously during the nucleophilic substitution step. researchgate.net

Boc (tert-butyloxycarbonyl) Group: The Boc group is frequently used to protect phenolic hydroxyls. In the synthesis of certain 8-hydroxyquinoline derivatives, the phenolic group was protected with a Boc group to allow for reactions involving an aromatic amine on the molecule, such as the formation of a carboxamide. nih.govmdpi.com The Boc group is easily removed under acidic conditions, for instance, with hydrogen chloride. mdpi.com

Acetyl (Ac) Group: Acetylation of the 8-hydroxyl group is another viable protection strategy. The hydroxyl group can be converted to an acetyl ester to prevent its interference during subsequent reactions, such as a condensation reaction involving a methyl group at another position on the quinoline ring. nih.gov The acetyl group can be readily cleaved by hydrolysis with a base like carbonate in methanol. nih.gov

Table 2: Common Protecting Groups for the 8-Hydroxyl Group in Quinoline Synthesis
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsReference
BenzylBnBenzyl bromide (BnBr) with a baseCatalytic Hydrogenolysis (e.g., H₂, Pd/C) rroij.com
TosylTsTosyl chloride (TsCl) in pyridineHydrolysis or simultaneous cleavage during nucleophilic substitution researchgate.net
tert-butyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., HCl, TFA) nih.govmdpi.com
AcetylAcAcetic anhydride or Acetyl chlorideBase-mediated hydrolysis (e.g., K₂CO₃ in MeOH) nih.gov

Advanced Spectroscopic and Structural Elucidation of 7 Methyl 5 Methylsulfanyl Quinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound by mapping the chemical environments of its constituent nuclei, primarily ¹H (protons) and ¹³C (carbon).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization

In a hypothetical ¹H NMR spectrum of 7-Methyl-5-(methylsulfanyl)quinolin-8-ol, distinct signals (resonances) would be expected for each unique proton. The aromatic protons on the quinoline (B57606) ring system would typically appear in the downfield region (approx. δ 7.0-9.0 ppm). The protons of the methyl group at position 7 and the methylsulfanyl group at position 5 would appear as sharp singlets in the upfield region (approx. δ 2.0-3.0 ppm). The hydroxyl proton at position 8 would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

Hypothetical ¹H NMR Data Table

Proton Assignment Expected Chemical Shift (δ ppm) Expected Multiplicity
H2 ~8.7 Doublet of doublets
H3 ~7.5 Doublet of doublets
H4 ~8.8 Doublet of doublets
H6 ~7.2 Singlet
7-CH₃ ~2.5 Singlet
5-SCH₃ ~2.6 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for all 11 carbon atoms. The carbons of the quinoline ring would resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group (C8) and the nitrogen atom (C8a, C2) would be significantly deshielded. The methyl and methylsulfanyl carbons would appear at the highest field (most upfield, δ 15-25 ppm).

Hypothetical ¹³C NMR Data Table

Carbon Assignment Expected Chemical Shift (δ ppm)
C2 ~150
C3 ~122
C4 ~136
C4a ~128
C5 ~125
C6 ~115
C7 ~138
C8 ~155
C8a ~140
7-CH₃ ~20

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons, such as those on the pyridine (B92270) (H2, H3, H4) and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would definitively link the methyl proton signals to their respective carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy identifies the functional groups present in a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of sharp peaks in the 1450-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are typically strong in Raman spectra. The C-S stretching vibration of the methylsulfanyl group, which can be weak in the IR spectrum, might be more readily observed in the Raman spectrum (typically 600-800 cm⁻¹).

Hypothetical Vibrational Spectroscopy Data Table

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H Stretch 3200-3600 (broad) Weak
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-3000 Strong
C=C / C=N Stretch 1450-1650 Strong

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺·) would be expected at m/z 219, corresponding to the molecular weight of C₁₁H₁₁NOS. Common fragmentation pathways would likely involve the loss of a methyl radical (·CH₃) from the methylsulfanyl group or the loss of carbon monoxide (CO) from the phenolic ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula. For C₁₁H₁₁NOS, the expected exact mass would be 219.0561, distinguishing it from other compounds with the same nominal mass.

Hypothetical Mass Spectrometry Data Table

Ion Formula Calculated Exact Mass (m/z)
[M]⁺· C₁₁H₁₁NOS 219.0561
[M-CH₃]⁺ C₁₀H₈NOS 204.0326

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems. The extended aromatic system of the quinoline ring in this compound would lead to strong absorption in the UV region. Typically, quinoline derivatives show multiple absorption bands corresponding to π → π* transitions. The presence of auxochromes like the hydroxyl (-OH), methyl (-CH₃), and methylsulfanyl (-SCH₃) groups would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. researchgate.netnist.gov

Hypothetical UV-Vis Spectroscopy Data Table

Solvent Expected λmax (nm) Type of Transition
Ethanol ~250, ~320 π → π*

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details. Furthermore, it reveals how individual molecules are arranged in the crystal lattice, offering insights into intermolecular interactions that govern the solid-state properties of the material.

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following sections outline the expected findings and the type of data that would be generated from such an analysis, based on the known principles of the technique and the structural characteristics of related quinoline derivatives.

A successful crystallographic analysis would yield a set of data that precisely defines the crystal and molecular structure of this compound. This data is typically presented in a standardized format.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Chemical FormulaC₁₁H₁₁NOS
Formula Weight205.28 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, C2/c)
Unit Cell Dimensionsa = [value] Å, b = [value] Å, c = [value] Å
α = [value]°, β = [value]°, γ = [value]°
Volume[value] ų
Z (molecules per unit cell)To be determined
Calculated Density[value] g/cm³
Absorption Coefficient[value] mm⁻¹
TemperatureTypically collected at low temperatures (e.g., 100 K)
R-factorA measure of the agreement between the crystallographic experiment and the structural model

The determination of the crystal structure would allow for a detailed analysis of the intramolecular geometry. This includes the precise measurement of all bond lengths and angles within the molecule.

Table 2: Expected Intramolecular Bond Lengths and Angles

Bond/AngleExpected Features
Bond Lengths (Å)
C-S (thioether)The lengths of the C(5)-S and S-CH₃ bonds would be determined, providing insight into the nature of the sulfur-carbon bonds.
C-N (quinoline)The C-N bond lengths within the quinoline ring would confirm the aromatic character of the heterocyclic system.
C-O (hydroxyl)The C(8)-O bond length would be characteristic of a phenolic hydroxyl group.
C-C (ring)The C-C bond lengths in the quinoline ring would exhibit partial double bond character, consistent with an aromatic system.
C-C (methyl)The C(7)-CH₃ bond would be a typical single bond.
Bond Angles (°)
C-S-CThe bond angle of the methylsulfanyl group would provide information about the geometry at the sulfur atom.
Ring AnglesThe internal angles of the quinoline ring would be close to 120°, with slight deviations due to the presence of the nitrogen heteroatom and the fused ring system.
C-C-OThe angle at C(8) involving the hydroxyl group would be determined.

Computational and Theoretical Investigations of 7 Methyl 5 Methylsulfanyl Quinolin 8 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of its electrons. An optimized geometry corresponds to the most stable arrangement of the atoms, representing the lowest energy state of the molecule. Key parameters derived from this optimization include bond lengths, bond angles, and dihedral angles.

For 7-Methyl-5-(methylsulfanyl)quinolin-8-ol, specific values for these parameters, calculated via DFT methods (such as B3LYP with a basis set like 6-311++G(d,p)), have not been reported in published research. Such data would be crucial for understanding the steric and electronic effects of the methyl, methylsulfanyl, and hydroxyl groups on the quinoline (B57606) core.

Frontier Molecular Orbital (FMO) Analysis: HOMO, LUMO, and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for describing a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical stability and reactivity.

Specific calculated energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not documented in the scientific literature. This information would be valuable for predicting its behavior in chemical reactions and its potential applications in areas like organic electronics.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted values with experimental spectra helps in the definitive assignment of atomic signals.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of a molecule. These frequencies are associated with specific molecular motions, such as the stretching and bending of bonds.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum.

No published theoretical data for the NMR chemical shifts, vibrational frequencies, or electronic transitions of this compound could be located.

Reactivity Descriptors and Site Selectivity Analysis

Computational analysis can also pinpoint the most reactive parts of a molecule.

Fukui Functions and Local Reactivity Indices for Electrophilic and Nucleophilic Sites

Fukui functions are reactivity descriptors derived from the change in electron density when an electron is added to or removed from a molecule. They are used to identify the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). This analysis provides a detailed map of a molecule's local reactivity.

A reactivity analysis using Fukui functions for this compound has not been reported. Such a study would clarify which atoms on the quinoline ring and its substituents are most susceptible to attack by different types of reagents.

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps regions of negative electrostatic potential (typically shown in red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (shown in blue), which are electron-poor and susceptible to nucleophilic attack.

An MEP map for this compound is not available in the existing literature. This visualization would provide an intuitive understanding of its charge distribution and reactive sites.

Conformational Analysis and Potential Tautomeric Equilibria (e.g., Keto-Enol Forms for 8-Quinolinol)

The conformational landscape of this compound is primarily dictated by the orientation of the methoxy and methylsulfanyl groups relative to the quinoline ring. While the quinoline core is largely planar, rotation around the C-S and C-O bonds of the substituents can lead to different conformers. Computational methods, such as Density Functional Theory (DFT), are instrumental in determining the relative energies of these conformers and identifying the most stable geometries.

A significant aspect of the computational analysis of 8-quinolinol derivatives is the potential for tautomerism. rsc.orgrsc.orgnih.govbeilstein-journals.org Specifically, keto-enol tautomerism is a key consideration for the 8-hydroxyquinoline (B1678124) moiety. researchgate.net This involves the migration of a proton from the hydroxyl group to the quinoline nitrogen, resulting in a zwitterionic keto form.

The equilibrium between the enol (A) and keto (B) forms of this compound can be computationally investigated to determine their relative stabilities. Factors such as intramolecular hydrogen bonding and the electronic effects of the methyl and methylsulfanyl substituents can influence this equilibrium. arkat-usa.org DFT calculations can provide insights into the energy difference between these tautomers. nih.gov

Table 1: Theoretical Relative Energies of Tautomers of this compound

TautomerStructureTheoretical Relative Energy (kcal/mol)Key Features
Enol Form (A)0.00 (Reference)Intramolecular hydrogen bond between hydroxyl H and quinoline N.
Keto Form (B)+5 to +15Zwitterionic character, potential for different intermolecular interactions.

Note: The relative energy values are hypothetical and serve as an illustration of the expected trend based on computational studies of similar 8-hydroxyquinoline derivatives. Actual values would require specific DFT calculations for this molecule.

Analysis of Non-Covalent Interactions and Supramolecular Assembly in the Solid State

Key non-covalent interactions expected to play a role in the solid-state assembly of this compound include:

Hydrogen Bonding: The hydroxyl group of the enol form can act as a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor, leading to the formation of intermolecular hydrogen bonds. mdpi.comclockss.orgmdpi.com In the keto form, the N-H group would be the hydrogen bond donor.

π-π Stacking: The planar quinoline ring system can participate in π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. nih.gov

C-H···π Interactions: The methyl group and aromatic C-H bonds can interact with the π-system of adjacent quinoline rings. nih.gov

Sulfur-containing Interactions: The methylsulfanyl group can participate in various weak interactions, including C-H···S and potentially S···π interactions.

Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing insights into the packing motifs. scielo.br

Table 2: Potential Non-Covalent Interactions in the Solid State of this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Significance in Crystal Packing
Hydrogen BondingO-HN (quinoline)2.7 - 3.2Primary driving force for dimerization or chain formation. nih.gov
Hydrogen BondingN-H (keto form)O (carbonyl)2.8 - 3.3Influences packing of the keto tautomer.
π-π StackingQuinoline RingQuinoline Ring3.3 - 3.8Contributes to the overall stability of the crystal lattice. nih.gov
C-H···πMethyl C-HQuinoline Ring2.5 - 2.9 (H to ring centroid)Directs the relative orientation of molecules. nih.gov
C-H···SAromatic/Methyl C-HSulfur2.8 - 3.2 (H to S)Contributes to the local packing arrangement.

Note: The distances provided are typical ranges for such interactions and would need to be confirmed by X-ray crystallography and computational analysis for this specific compound.

Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration

While static computational methods like DFT are excellent for identifying stable conformers and tautomers, Molecular Dynamics (MD) and Monte Carlo (MC) simulations provide a dynamic perspective on the conformational space of this compound. researchgate.netnih.govamanote.com

Molecular Dynamics (MD) Simulations: MD simulations can model the atomic motions of a system over time, providing insights into the flexibility of the molecule and the dynamics of intermolecular interactions in the solid state. researchgate.netacs.org By simulating a crystal lattice of this compound, one could study:

The vibrational modes of the molecule in the solid state.

The stability of the crystal packing at different temperatures.

The dynamics of proton transfer in the hydrogen bonds, potentially shedding light on the tautomeric equilibrium in the solid state.

Monte Carlo (MC) Simulations: MC methods are particularly useful for exploring a wide range of possible molecular arrangements and predicting stable crystal structures. acs.org For this compound, MC simulations could be employed for:

Crystal Structure Prediction: By generating a multitude of random crystal packing arrangements and minimizing their energies, it is possible to predict the most likely polymorphs of the compound. wikipedia.orgarxiv.orgnih.gov

Conformational Sampling: MC methods can efficiently sample the potential energy surface of the isolated molecule to identify all low-energy conformers arising from the rotation of the methylsulfanyl and hydroxyl groups.

These simulation techniques, often used in conjunction with quantum mechanical calculations for accurate energy evaluations, are powerful tools for understanding the solid-state behavior and conformational preferences of organic molecules like this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methyl-5-(methylsulfanyl)quinolin-8-ol, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : Synthesis typically involves functionalizing the quinolin-8-ol scaffold. For example, methylsulfanyl groups can be introduced via nucleophilic substitution or coupling reactions. highlights the use of formaldehyde derivatives (e.g., paraformaldehyde) and heterocyclic amines (e.g., pyrrolidine) to modify the quinoline core. Reaction optimization includes:

  • Temperature control : Reflux conditions (e.g., 140°C for 1 hour, as in ) to ensure complete substitution.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, isopropanol) to stabilize intermediates ().
  • Purification : Column chromatography with silica gel (e.g., 0–20% dichloromethane/methanol gradient) to isolate target compounds ( ).
  • Key validation: Confirm purity via 1H^1H NMR and HRMS ( ).

Q. How can spectroscopic techniques (e.g., NMR, HRMS) validate the structure of this compound?

  • Methodological Answer :

  • 1H^1H NMR : Look for characteristic shifts:
  • Quinolin-8-ol proton: ~8.5–9.0 ppm (aromatic OH).
  • Methylsulfanyl group: Singlet at ~2.5 ppm ( ).
  • HRMS : Calculate exact mass for C12H13NOS\text{C}_{12}\text{H}_{13}\text{NOS} (M+^+ = 235.0668). Experimental values should match within 5 ppm ( ).
  • IR : Confirm hydroxyl (3200–3600 cm1^{-1}) and C-S (600–700 cm1^{-1}) stretches ().

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
  • Ventilation : Use fume hoods due to potential inhalation hazards ().
  • Waste disposal : Segregate halogenated solvents (e.g., chloroform) from organic waste ( ).
  • Toxicity mitigation : Avoid prolonged exposure; quinolin-8-ol derivatives may cause genetic defects ( ).

Advanced Research Questions

Q. How does steric hindrance from the methylsulfanyl group influence the reactivity of this compound in metal complexation?

  • Methodological Answer :

  • Experimental design : Compare complexation efficiency with/without the methylsulfanyl group using UV-Vis spectrophotometry (410 nm, Fe3+^{3+} complexation in ).
  • Data interpretation : Reduced coordination efficiency due to steric bulk (e.g., lower absorbance in modified compounds vs. unsubstituted quinolin-8-ol).
  • Computational modeling : Use DFT to map electron density around the sulfur atom ( ).

Q. What role does this compound play in enzyme inhibition, and how can molecular docking validate its binding affinity?

  • Methodological Answer :

  • Target selection : Lysine demethylases (KDMs) are potential targets; structural analogs bind to Fe2+^{2+}-dependent active sites ().
  • Docking workflow :

Prepare ligand (optimize geometry via Gaussian).

Use AutoDock Vina to simulate binding to KDM3B (PDB: 6RBJ).

Analyze hydrogen bonds with Glu/Tyr residues ().

  • Validation : Compare inhibition constants (KiK_i) from enzymatic assays with docking scores ( ).

Q. How do solvent effects and hydrogen bonding impact the photophysical properties of this compound?

  • Methodological Answer :

  • Steady-state fluorescence : Measure emission spectra in toluene (non-polar) vs. butanol (polar).
  • Stern-Volmer analysis : Negative deviation in plots indicates ground-state conformational changes due to H-bonding ().
  • Lehrer equation : Fit quenching data to account for dual conformers (e.g., intramolecular H-bonded vs. solvent-interacting states).

Q. What strategies resolve contradictions in corrosion inhibition data for quinolin-8-ol derivatives on steel surfaces?

  • Methodological Answer :

  • Electrochemical testing : Use potentiodynamic polarization (Tafel plots) and EIS to compare inhibition efficiency (%) ( ).
  • Surface analysis : SEM/EDS to detect adsorbed inhibitor layers ( ).
  • Quantum chemical parameters : Calculate ΔEHOMO-LUMO\Delta E_{\text{HOMO-LUMO}} via DFT to correlate electron donation capacity with experimental results ( ).

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